molecular formula C7H10O3 B7887341 [(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate

[(2R)-oxiran-2-yl]methyl 2-methylprop-2-enoate

Cat. No. B7887341
M. Wt: 142.15 g/mol
InChI Key: VOZRXNHHFUQHIL-ZCFIWIBFSA-N
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Patent
US04129537

Procedure details

16% of saturated fatty acids (C8 - C18 -fatty acids: (caprylic acid, lauric acid, myristic acid, palmitic acid and stearic acid)
[Compound]
Name
saturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C8 - C18 -fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3]CCCCC.[C:11]([OH:24])(=O)[CH2:12][CH2:13]CCCCCCCCC.[C:25](O)(=O)CCCCCCCCCCCCC.C(O)(=O)CCCCCCCCCCCCCCC.C(O)(=O)CCCCCCCCCCCCCCCCC>>[C:1]([O:10][CH2:13][CH:12]1[O:24][CH2:11]1)(=[O:9])[C:2]([CH3:3])=[CH2:25]

Inputs

Step One
Name
saturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C8 - C18 -fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04129537

Procedure details

16% of saturated fatty acids (C8 - C18 -fatty acids: (caprylic acid, lauric acid, myristic acid, palmitic acid and stearic acid)
[Compound]
Name
saturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C8 - C18 -fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3]CCCCC.[C:11]([OH:24])(=O)[CH2:12][CH2:13]CCCCCCCCC.[C:25](O)(=O)CCCCCCCCCCCCC.C(O)(=O)CCCCCCCCCCCCCCC.C(O)(=O)CCCCCCCCCCCCCCCCC>>[C:1]([O:10][CH2:13][CH:12]1[O:24][CH2:11]1)(=[O:9])[C:2]([CH3:3])=[CH2:25]

Inputs

Step One
Name
saturated fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C8 - C18 -fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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